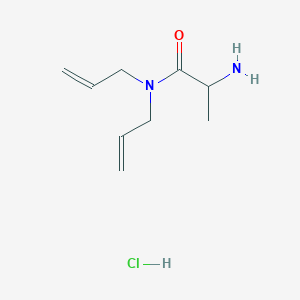

N,N-Diallyl-2-aminopropanamide hydrochloride

説明

科学的研究の応用

Corrosion Inhibition

- Scientific Field: Chemistry

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride is used in the preparation of zwitterionic homo and co-cyclopolymers, which have been found to be effective corrosion inhibitors for mild steel in acidic solution .

- Methods of Application: The zwitterionic monomers were synthesized and used in the preparation of zwitterionic homo and co-cyclopolymers in aqueous solution using 2,2′-azobis (2-methylpropionamidine) dihydrochloride as an initiator .

- Results: At 313 K, the maximum inhibition efficiencies of corrosion inhibitors at 4.50 × 10 −4 mol L −1 were found to be 85.2%, 83.3%, and 99.5%, respectively .

Radical Polymerization

- Scientific Field: Theoretical Chemistry

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride has been studied in the context of radical polymerization. The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated .

- Methods of Application: The reactions of five diallyl monomers, including N,N-Diallyl-2-aminopropanamide hydrochloride, were studied using density functional theory with B3LYP/6-311G (d) computations .

- Results: The study found that the probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .

Polymerization in Dental Applications

- Scientific Field: Dental Materials Science

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride is used in the synthesis of highly reactive, liquid diacrylamides. These diacrylamides are used in dental applications due to their high reactivity and low viscosity .

- Methods of Application: The diacrylamides are synthesized via a two-step process and characterized by 1H/13C NMR-spectra, refractive index (RI), and viscosity measurements. Photo DSC measurements on activated samples provide reactivity parameters .

- Results: The highest level of intramolecular synergism was found for low viscous N,N’-diacryloyl-N,N’-diallyl-1,4-but-2-enediamine, making this type of crosslinkers highly attractive for a broad range of free radical (photo)polymerization applications .

Hydrogel Formation

- Scientific Field: Polymer Chemistry

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride is used in the formation of hydrogels. These hydrogels have potential applications in drug delivery systems .

- Methods of Application: The hydrogels are synthesized by copolymerizing N-isopropylacrylamide with cationic monomers such as N-[3-(N,N-dimethylamino)propyl]methacrylamide (DMAPMAAm), 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA), and [3-(methacryloylamino)propyl]trimethylammonium chloride (MAPTAC) .

- Results: The hydrogels exhibit different mechanical properties and release behaviors depending on the type of cationic monomer used. For example, P(NIPAAm-co-MAPTAC)/BIS hydrogel exhibited less-Fick diffusion that resulted in a lower diffusion coefficient during the release of L-ascorbic acid as compared to the others .

Medical Device Sector

- Scientific Field: Medical Device Manufacturing

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride is used in the synthesis of highly reactive, liquid diacrylamides. These diacrylamides are used in the medical device sector due to their high reactivity and low viscosity .

- Methods of Application: The diacrylamides are synthesized via a two-step process and characterized by 1H/13C NMR-spectra, refractive index (RI), and viscosity measurements. Photo DSC measurements on activated samples provide reactivity parameters .

- Results: The highest level of intramolecular synergism was found for low viscous N,N’-diacryloyl-N,N’-diallyl-1,4-but-2-enediamine, making this type of crosslinkers highly attractive for a broad range of free radical (photo)polymerization applications .

Corrosion Inhibition

- Scientific Field: Materials Science

- Application Summary: N,N-Diallyl-2-aminopropanamide hydrochloride is used in the synthesis of cyclopolymers. These cyclopolymers have been used as inhibitors for mild steel corrosion .

- Methods of Application: The cyclopolymers are synthesized via radical polymerization in aqueous media using ammonium persulfate as initiator .

- Results: The inhibitor molecules exhibited inhibition efficiencies (%IE) in the ranges 81–99% in 1 M HCl, 97–98% in 4 M HCl, 87–93% in 7.7 M HCl, 68–91% in 0.5 M H2SO4, and 84–92% in 3.5% NaCl .

Safety And Hazards

“N,N-Diallyl-2-aminopropanamide hydrochloride” is intended for research and development use only, under the supervision of a qualified professional . The Safety Data Sheet (SDS) provides information on its hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling, storage, and exposure controls .

特性

IUPAC Name |

2-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h4-5,8H,1-2,6-7,10H2,3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHSCNLOOBULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-2-aminopropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

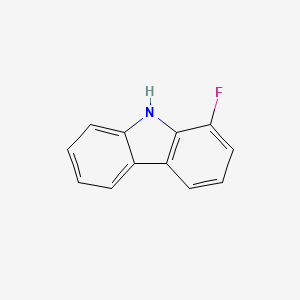

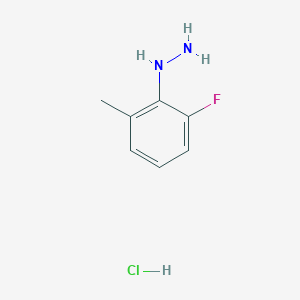

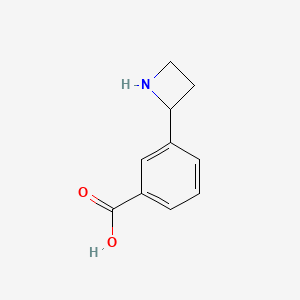

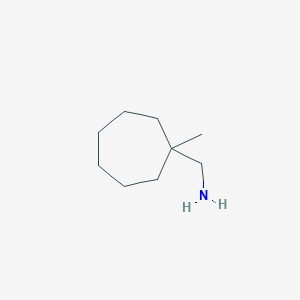

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)

![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)

![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)